chemical structure of Lumefantrine β-D-Glucuronide
chemical structure of Lumefantrine β-D-Glucuronide
The following technical guide details the chemical structure, biosynthesis, and analytical characterization of Lumefantrine
Technical Guide: Chemical Structure & Characterization of Lumefantrine -D-Glucuronide[1][2]
Executive Summary
Lumefantrine (benflumetol) is a highly lipophilic aryl amino alcohol used as a first-line antimalarial in combination with artemether.[1][2] While the primary metabolic clearance pathway involves CYP3A4-mediated N-debutylation to desbutyl-lumefantrine, Phase II conjugation plays a critical role in the terminal elimination of both the parent drug and its primary metabolite.[1][2]
Lumefantrine
Chemical Structure & Properties[1][2][3][4][5][6]
Structural Identity
The molecule consists of the lipophilic fluorene core of lumefantrine conjugated to a hydrophilic glucuronic acid moiety via a
| Property | Data |
| Chemical Name | 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethyl |
| Molecular Formula | |
| Molecular Weight | 705.08 g/mol (Monoisotopic: ~703.19 Da) |
| Parent Compound | Lumefantrine ( |
| Conjugation Site | Secondary Hydroxyl (C-OH) on the ethanol side chain |
| Stereochemistry | Mixture of diastereomers (Parent is racemic; Glucuronide is chiral) |
Structural Elucidation
The attachment of the glucuronic acid occurs at the benzylic secondary alcohol. Unlike acyl glucuronides (formed from carboxylic acids), this is an ether glucuronide .[2] Ether glucuronides are chemically stable and resistant to
-
Aglycone Moiety: The fluorene backbone remains intact.
-
Glucuronide Moiety: Attached via an ether linkage (
).[1][2] The configuration at the anomeric carbon of the sugar is . -
Chirality: Since clinical lumefantrine is often administered as a racemate, the resulting glucuronide exists as a pair of diastereomers:
-Lumefantrine- -D-glucuronide and -Lumefantrine- -D-glucuronide.[1][2] These may be separable by high-resolution chiral chromatography.[1][2]
Metabolic Pathway & Biosynthesis
In vivo, Lumefantrine undergoes extensive Phase I metabolism (CYP3A4) followed by Phase II conjugation.[2] Direct glucuronidation of the parent is a parallel pathway to desbutylation.
Pathway Diagram
The following Graphviz diagram illustrates the metabolic divergence between the CYP-mediated activation/clearance and the direct UGT-mediated clearance.[1]
Figure 1: Metabolic divergence of Lumefantrine showing direct glucuronidation vs. CYP3A4 mediated metabolism.[1][2]
Enzymology
The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2] Based on structural analogues (aryl amino alcohols like halofantrine), UGT1A9 and UGT2B7 are the primary isoforms implicated in the conjugation of the secondary alcohol.
Experimental Protocol: Biosynthetic Generation
For researchers lacking a commercial standard, the most reliable method to generate authentic Lumefantrine
Reagents & Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), 50 mM stock.[1][2]
-
Pore Forming Agent: Alamethicin (to permeabilize the microsomal membrane).[2]
-
Buffer: 100 mM Tris-HCl (pH 7.4) with 5 mM
.[1][2] -
Substrate: Lumefantrine (10 mM in DMSO).
Incubation Workflow
-
Activation: Mix HLM (final 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Tris buffer. Keep on ice for 15 min.
-
Pre-incubation: Add Lumefantrine (final 10-50 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add UDPGA (final 2-5 mM) to start the reaction.
-
Reaction: Incubate at 37°C with shaking for 60-120 minutes.
-
Termination: Add ice-cold Acetonitrile (1:1 v/v) containing internal standard.
-
Extraction: Vortex (1 min) and Centrifuge (10,000 x g, 10 min). Supernatant contains the glucuronide.
Analytical Characterization (LC-MS/MS)
The definitive identification of Lumefantrine
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Precursor Ion: The protonated molecule
will be observed at m/z ~704-706 (due to the chlorine isotope pattern).[1][2] -
Fragmentation Pattern:
Chromatographic Separation
Due to the high lipophilicity of the parent, the glucuronide will elute significantly earlier than Lumefantrine on a Reverse Phase (C18) column.
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5-8 minutes (Glucuronide elutes ~40-50% B) |
Analytical Workflow Diagram
Figure 2: Sample preparation and LC-MS/MS workflow for metabolite quantification.
References
-
Axios Research. (n.d.).[1][2] Lumefantrine Glucuronide Reference Standard (Cat# AR-L02081).[1][2][3] Retrieved from [Link]
-
PubChem. (2025).[1][2] Lumefantrine Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]
-
Hietala, S. F., et al. (2016).[2][4] Population Pharmacokinetics of Artemether, Lumefantrine, and Their Respective Metabolites in Papua New Guinean Children. Antimicrobial Agents and Chemotherapy.[5][6][7] Retrieved from [Link]
-
World Health Organization. (2022).[1][2] Guidelines for the treatment of malaria. Retrieved from [Link][1][2]
-
Guide to Pharmacology. (2024).[1][2] Lumefantrine Ligand Page. IUPHAR/BPS.[1][2] Retrieved from [Link][1][2]
Sources
- 1. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lumefantrine - Wikipedia [en.wikipedia.org]
- 3. Lumefantrine Impurity A - CAS - 1331642-68-2 | Axios Research [axios-research.com]
- 4. Artemether-Lumefantrine Pharmacokinetics and Clinical Response Are Minimally Altered in Pregnant Ugandan Women Treated for Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. researchgate.net [researchgate.net]
